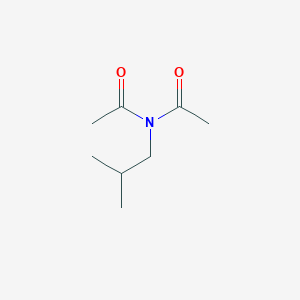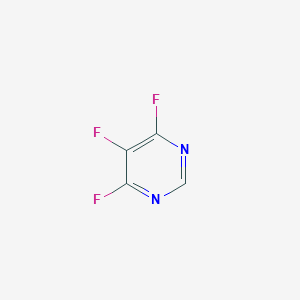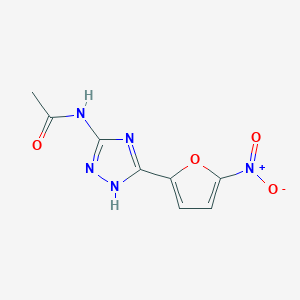
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is a chemical compound that has been extensively studied in the field of pharmaceutical research. This compound has been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in DNA replication and cell division, leading to the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- in lab experiments is its broad range of biological activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-. One possible direction is to investigate its potential as a treatment for bacterial and fungal infections. Another direction is to explore its use in combination with other chemotherapy drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- can be achieved by reacting 5-nitrofurfurylamine with 3-azido-1-propanol in the presence of copper(I) iodide. The resulting compound is then treated with acetic anhydride to yield Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-.
Aplicaciones Científicas De Investigación
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
1704-66-1 |
|---|---|
Nombre del producto |
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Fórmula molecular |
C8H7N5O4 |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H7N5O4/c1-4(14)9-8-10-7(11-12-8)5-2-3-6(17-5)13(15)16/h2-3H,1H3,(H2,9,10,11,12,14) |
Clave InChI |
POTIEOZESUKHDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
1704-66-1 |
Sinónimos |
N-[5-(5-Nitro-2-furanyl)-1H-1,2,4-triazol-3-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



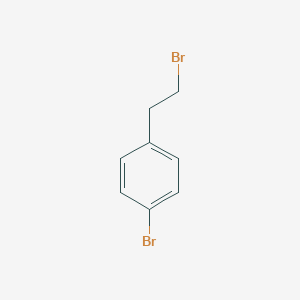

![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)

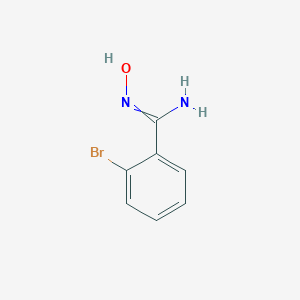
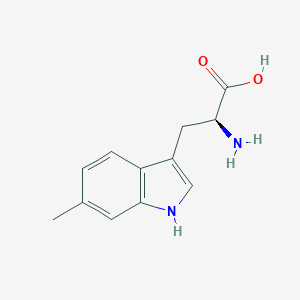
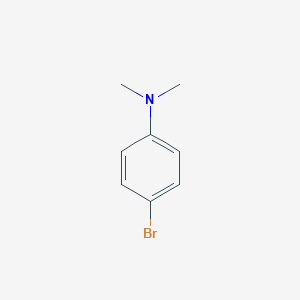
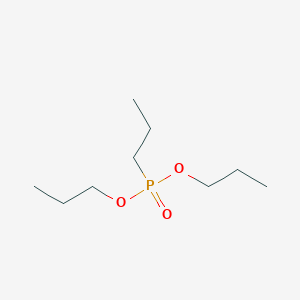
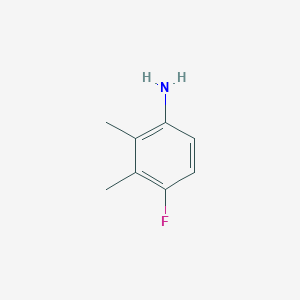
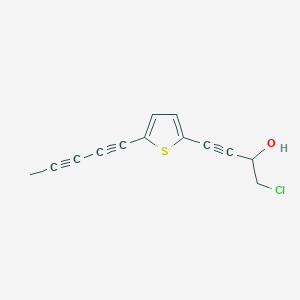
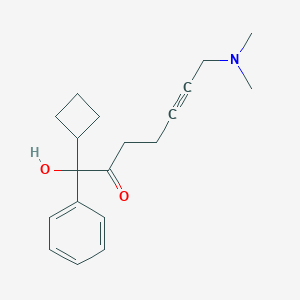
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
